molecular formula C25H24ClNO6 B11018782 methyl (6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)acetate

methyl (6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)acetate

Cat. No.: B11018782
M. Wt: 469.9 g/mol
InChI Key: ROHZBSUUDOHNON-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-carboxylic acid with 4-(1-pyrrolidinyl)phenylacetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]acetate

InChI

InChI=1S/C25H24ClNO6/c1-15-18-11-20(26)23(13-22(18)33-25(30)19(15)12-24(29)31-2)32-14-21(28)16-5-7-17(8-6-16)27-9-3-4-10-27/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3

InChI Key

ROHZBSUUDOHNON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)N4CCCC4)CC(=O)OC

Origin of Product

United States

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